![molecular formula C19H17NO6S B225280 (4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)
(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid, commonly known as MNSA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MNSA is a derivative of naphthalene and has been synthesized using various methods.
科学研究应用
MNSA has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant applications of MNSA is its use as a fluorescent probe for the detection of proteins and enzymes. MNSA has also been used as a ligand in the synthesis of metal-organic frameworks and as a building block in the synthesis of supramolecular structures. Additionally, MNSA has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of MNSA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MNSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. MNSA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
MNSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNSA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. MNSA has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In vivo studies have shown that MNSA can reduce the size of tumors in mice and improve cognitive function in rats.
实验室实验的优点和局限性
MNSA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. MNSA is also stable and can be stored for extended periods without degradation. However, there are also limitations to the use of MNSA in lab experiments. MNSA is relatively expensive compared to other fluorescent probes, and its use may be limited by its specificity for certain enzymes and proteins.
未来方向
For MNSA research include the development of more specific and sensitive fluorescent probes, the development of MNSA derivatives with improved pharmacokinetic properties, and further studies to fully understand its mechanism of action and potential applications.
合成方法
MNSA can be synthesized using various methods, including the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 4-aminophenol in the presence of a base. Another method involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 4-aminophenoxyacetic acid in the presence of a base. The yield of MNSA using these methods is typically high, and the purity can be increased using various purification techniques.
属性
产品名称 |
(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid |
|---|---|
分子式 |
C19H17NO6S |
分子量 |
387.4 g/mol |
IUPAC 名称 |
2-[4-[(4-methoxynaphthalen-1-yl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C19H17NO6S/c1-25-17-10-11-18(16-5-3-2-4-15(16)17)27(23,24)20-13-6-8-14(9-7-13)26-12-19(21)22/h2-11,20H,12H2,1H3,(H,21,22) |
InChI 键 |
AYCSIHGRLOULLG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



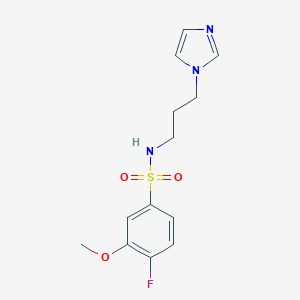
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
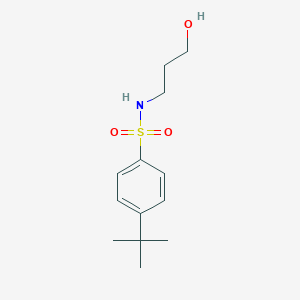
![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
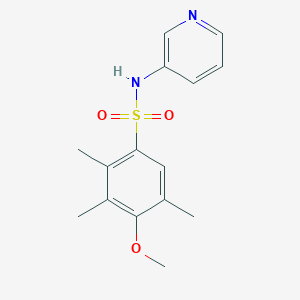
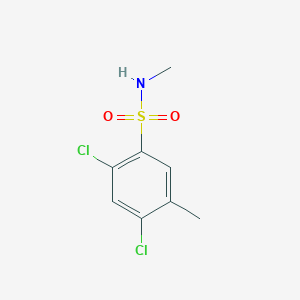
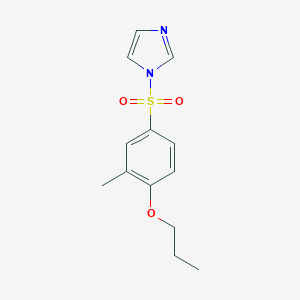
![4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)


